molecular formula C10H6ClF3N2O B13749341 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone

2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone

Cat. No.: B13749341
M. Wt: 262.61 g/mol
InChI Key: DAPDDWGXNCTQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone is a halogenated ketone derivative featuring a benzimidazole core substituted with a trifluoromethyl group at the 2-position and a chloroacetyl moiety at the 1-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The chloroacetyl group serves as a reactive site for nucleophilic substitution, enabling further derivatization .

Properties

Molecular Formula

C10H6ClF3N2O

Molecular Weight

262.61 g/mol

IUPAC Name

2-chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone

InChI

InChI=1S/C10H6ClF3N2O/c11-5-8(17)16-7-4-2-1-3-6(7)15-9(16)10(12,13)14/h1-4H,5H2

InChI Key

DAPDDWGXNCTQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(=O)CCl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone typically involves the condensation of 2-(trifluoromethyl)benzimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative, while oxidation might produce a benzimidazole oxide .

Scientific Research Applications

2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential antimicrobial and antiparasitic properties make it a candidate for biological studies.

    Medicine: Research into its anticancer and antiviral activities is ongoing, with the aim of developing new therapeutic agents.

    Industry: It may be used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and differences among 2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone and its analogs:

Compound Name Molecular Formula (Inferred) Molecular Weight (g/mol) Key Substituents Heterocyclic Core Reactivity/Applications
This compound C₁₀H₆ClF₃N₂O 266.6 Trifluoromethyl, Chloroacetyl Benzimidazole High reactivity at chloroacetyl; potential antimicrobial/antiviral
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone C₉H₆ClN₅O (varies with aryl) ~240–260 Aryl, Chloroacetyl Tetrazole Intermediate for piperidine derivatives; possible CNS activity
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone C₁₅H₉Cl₃O 311.6 Dichlorofluorene, Chloroacetyl Fluorene Lumifantrine synthesis; antimalarial intermediate
1-(4-Chlorophenyl)-2-[2-(2-hydroxyethylamino)-benzimidazol-1-yl]-ethanone C₁₇H₁₆ClN₃O₂ 337.8 4-Chlorophenyl, Hydroxyethylamino Benzimidazole Improved solubility; potential kinase inhibition

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases the logP value of the target compound compared to hydroxyethylamino-substituted benzimidazoles or non-fluorinated tetrazoles . This enhances membrane permeability but may reduce aqueous solubility.
  • Stability : The trifluoromethyl group confers resistance to oxidative and hydrolytic degradation compared to fluorene-based analogs with chlorine substituents .

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